methyl e-3-carboxamide
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Overview
Description
methyl e-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl e-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the benzoate ester is formed via esterification reactions using appropriate alcohols and acids .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
methyl e-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
methyl e-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl e-3-carboxamide is primarily related to its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways . The ethoxyphenyl group and benzoate ester contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and similar biological activities.
Ciprofloxacin: A quinoline derivative with potent antimicrobial properties.
Nalidixic Acid: Another quinoline derivative used as an antibacterial agent.
Uniqueness
methyl e-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the benzoate ester improves its stability and solubility .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5g/mol |
IUPAC Name |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-3-32-18-10-8-9-17(15-18)24-16-21(19-11-4-6-13-22(19)27-24)25(29)28-23-14-7-5-12-20(23)26(30)31-2/h4-16H,3H2,1-2H3,(H,28,29) |
InChI Key |
SCFSNOMMCCFIBL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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